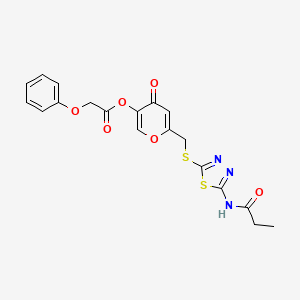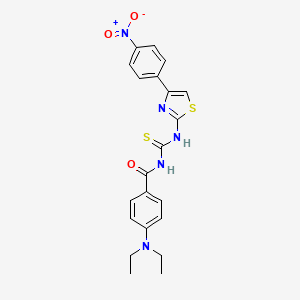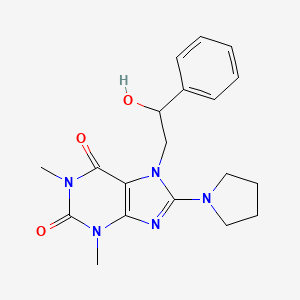
Ethyl 4-((phenylamino)thioxomethyl)piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((phenylamino)thioxomethyl)piperazinecarboxylate (EPTP) is a chemical compound with the molecular formula C14H19N3O2S and a molecular weight of 293.38 . It has gained significant attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of EPTP consists of a piperazine ring substituted with an ethyl ester group and a phenylaminothioxomethyl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which is not provided in the search results.Physical And Chemical Properties Analysis
EPTP has a molecular weight of 293.38 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Aplicaciones Científicas De Investigación
1. Biological Activities and Antimicrobial Properties
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, closely related to the chemical , have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds showed good to moderate antimicrobial activity against test microorganisms, and others exhibited antiurease and antilipase activity (Başoğlu et al., 2013).
2. Insecticide Development
The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), structurally similar to the ethyl 4-((phenylamino)thioxomethyl)piperazinecarboxylate, has been used as a lead compound in the development of new insecticides with novel modes of action. This research focused on the design, synthesis, and evaluation of derivatives for activities against the armyworm Pseudaletia separata (Cai et al., 2010).
3. Cancer Research
Compounds derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, structurally related to ethyl 4-((phenylamino)thioxomethyl)piperazinecarboxylate, have been synthesized and tested for cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Some of these compounds demonstrated significant cytotoxicity, particularly against melanoma (Šermukšnytė et al., 2022).
4. Corrosion Inhibition
The functionalized tetrahydropyridines, including compounds like ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, have been studied as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds showed excellent inhibition efficiency, suggesting potential industrial applications in corrosion prevention (Haque et al., 2018).
5. Neuroprotective Drugs
Compounds like dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester have been synthesized and evaluated for neuroprotective applications, particularly in the treatment of Alzheimer's disease. These compounds exhibited inhibitory effects on acetylcholinesterase and displayed antioxidant properties, suggesting their potential as therapeutic agents (Lecanu et al., 2010).
Propiedades
IUPAC Name |
ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUJIFFJBSYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2434700.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2434706.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)



![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)
![2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2434716.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)

